3-Acetyl-4-chloro-8-methoxyquinoline

Description

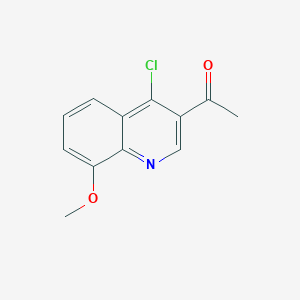

3-Acetyl-4-chloro-8-methoxyquinoline is a quinoline derivative featuring a chloro substituent at position 4, a methoxy group at position 8, and an acetyl group at position 3. Quinoline derivatives are renowned for their biological activities, including antimalarial, antimicrobial, and anticancer properties. The acetyl group at position 3 introduces a ketone functionality, which may influence electronic properties, solubility, and metabolic stability compared to other substituents.

Properties

CAS No. |

115607-73-3 |

|---|---|

Molecular Formula |

C12H10ClNO2 |

Molecular Weight |

235.66 g/mol |

IUPAC Name |

1-(4-chloro-8-methoxyquinolin-3-yl)ethanone |

InChI |

InChI=1S/C12H10ClNO2/c1-7(15)9-6-14-12-8(11(9)13)4-3-5-10(12)16-2/h3-6H,1-2H3 |

InChI Key |

LDXQNHPYYBBOEK-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=CN=C2C(=C1Cl)C=CC=C2OC |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues and their substituent patterns:

Physical and Crystallographic Properties

- Melting Points: 4-Chloro-6,7-dimethoxyquinoline: 403–404 K . 2-Chloro-8-methoxyquinoline-3-carbaldehyde: Not reported, but analogous quinoline aldehydes typically melt between 373–393 K .

- Crystal Packing: The quinoline ring system is generally planar, with methoxy and chloro substituents influencing intermolecular interactions. For example, 4-Chloro-6,7-dimethoxyquinoline exhibits intramolecular C–H⋯Cl hydrogen bonds, stabilizing its crystal lattice .

Key Research Findings

Electron-Withdrawing vs. Methoxy groups (electron-donating) increase solubility but may reduce potency due to steric hindrance .

Metabolic Stability: The acetyl group in this compound may undergo hydrolysis to a hydroxyl group, acting as a prodrug. In contrast, carboxylic acid derivatives (e.g., 4-Chloro-8-methoxyquinoline-3-carboxylic acid) are more likely to ionize at physiological pH, limiting their absorption .

Antimalarial SAR: Compounds with aminoalkyl side chains (e.g., 8-β-aminobutylamino-6-methoxyquinoline) show superior activity, suggesting that the acetyl group in the target compound could be modified to include such functionalities for enhanced efficacy .

Preparation Methods

Chlorination of 4-Hydroxy-8-methoxyquinoline-3-carboxylate

The foundational step involves converting 4-hydroxy-8-methoxyquinoline-3-carboxylic acid ethyl ester (88a ) to its 4-chloro analog (88b ) using phosphorus oxychloride (POCl₃). As detailed in, this reaction proceeds via nucleophilic displacement under anhydrous conditions:

Procedure

-

Reaction Setup : Combine 88a (2.0 g, 8.1 mmol) with POCl₃ (2.3 mL, 24.3 mmol) in acetonitrile (20 mL) under nitrogen.

-

Heating : Stir at 90°C for 2.5 hours to complete chlorination.

-

Workup : Concentrate under reduced pressure, dilute with dichloromethane (30 mL), and neutralize with triethylamine (4.91 g, 48.5 mmol).

-

Purification : Silica gel chromatography (petroleum ether/ethyl acetate, 3:1) yields 88b (2.1 g, 98%).

Mechanistic Insight

POCl₃ acts as both a chlorinating agent and Lewis acid, protonating the hydroxyl group to form a better-leaving water molecule. Subsequent SN2 displacement by chloride affords the 4-chloro product. The ethyl ester at position 3 remains intact, providing a handle for subsequent functionalization.

Strategies for 3-Acetyl Group Introduction

Ester to Ketone Conversion via Weinreb Amide

The ethyl ester in 88b could be transformed into the acetyl group through a two-step sequence:

-

Ester Hydrolysis :

-

Reflux 88b with NaOH (2M, ethanol/water) to yield the carboxylic acid.

-

-

Weinreb Ketone Synthesis :

Advantages

-

Avoids harsh electrophilic conditions.

-

High functional group tolerance due to late-stage introduction.

Comparative Analysis of Synthetic Routes

*Theorized yields based on analogous transformations.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 3-Acetyl-4-chloro-8-methoxyquinoline, and how can reaction conditions be tailored to improve yield?

- Methodological Answer : The synthesis of quinoline derivatives typically involves multi-step reactions, such as condensation of substituted anilines with appropriate precursors followed by functional group modifications. For example, intermediates like 4-chloro-8-methoxyquinoline can be acetylated using acetyl chloride in the presence of a base (e.g., triethylamine) under anhydrous conditions . Reaction optimization may involve varying solvents (DMF or acetonitrile), temperature (reflux vs. room temperature), and stoichiometric ratios to minimize side products. Monitoring via TLC or HPLC at each step ensures intermediate purity .

Q. How can chromatographic and crystallographic techniques be employed to purify and confirm the structure of this compound?

- Methodological Answer : Post-synthesis purification often uses column chromatography with silica gel and gradient elution (e.g., hexane/ethyl acetate). For structural confirmation, single-crystal X-ray diffraction (SXRD) is definitive. SHELX software can refine crystallographic data to resolve bond lengths, angles, and substituent positions . High-resolution mass spectrometry (HRMS) and 2D NMR (e.g., HSQC, HMBC) further validate molecular connectivity, particularly distinguishing acetyl and methoxy group placements .

Q. What spectroscopic methods are critical for characterizing the electronic environment of substituents in this compound?

- Methodological Answer : ¹H/¹³C NMR and FTIR are essential. The acetyl group’s carbonyl stretch (~1680-1700 cm⁻¹) in IR and deshielded quinoline protons in NMR (e.g., H-2 and H-5) indicate electronic effects. UV-Vis spectroscopy can assess π→π* transitions influenced by the chloro and methoxy substituents .

Advanced Research Questions

Q. How can density functional theory (DFT) calculations predict the electronic properties and reactivity of this compound?

- Methodological Answer : DFT methods (e.g., B3LYP/6-311++G(d,p)) model molecular orbitals, electrostatic potentials, and Fukui indices to identify nucleophilic/electrophilic sites . Exact exchange terms improve accuracy in predicting ionization potentials and electron affinities, critical for understanding redox behavior in catalytic or biological systems . Software like Gaussian or ORCA facilitates these calculations.

Q. What strategies resolve contradictions in experimental vs. computational spectral data for this compound?

- Methodological Answer : Discrepancies between observed NMR chemical shifts and DFT-predicted values may arise from solvent effects or crystal packing. Including implicit solvent models (e.g., PCM) in DFT or comparing solid-state (SXRD) vs. solution-state (NMR) structures can reconcile differences . For vibrational spectra, scaling factors applied to computed frequencies improve IR band alignment .

Q. How can molecular docking studies evaluate the binding affinity of this compound to biological targets?

- Methodological Answer : AutoDock Vina or Schrödinger Suite can dock the compound into target proteins (e.g., kinases or microbial enzymes). Grid maps centered on active sites, with exhaustiveness settings ≥50, ensure robust sampling. Binding modes are validated via MD simulations (AMBER/NAMD) to assess stability and interaction energies (e.g., hydrogen bonds with methoxy groups) .

Q. What experimental designs assess the compound’s stability under varying pH and temperature conditions?

- Methodological Answer : Accelerated stability studies involve incubating the compound in buffers (pH 1-13) at 25–60°C. Samples are analyzed via HPLC at intervals to track degradation products. Arrhenius plots extrapolate shelf life, while LC-MS identifies hydrolysis or oxidation pathways (e.g., acetyl group cleavage) .

Q. How do structural modifications (e.g., replacing acetyl with carboxylate) impact biological activity?

- Methodological Answer : Comparative SAR studies synthesize analogs (e.g., ethyl 4-chloro-8-methoxyquinoline-3-carboxylate) and test against biological targets. In vitro assays (MIC for antimicrobial activity, IC₅₀ for cytotoxicity) quantify potency. LogP calculations and solubility profiles rationalize bioavailability differences .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.